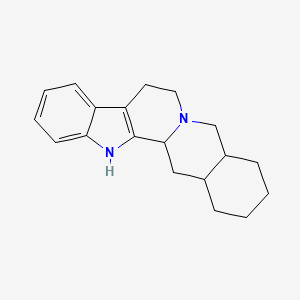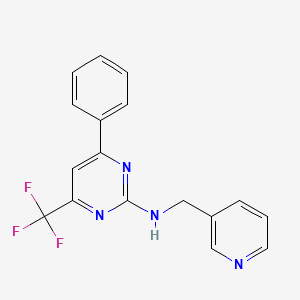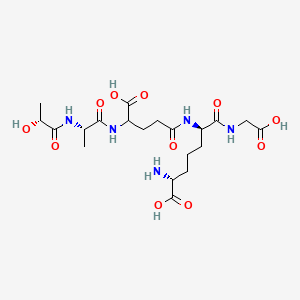
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis of Immunostimulating Peptides
D-Lactyl-L-alanyl-alpha-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine plays a significant role in the synthesis of immunostimulating peptides. Kołodziejczyk et al. (2009) describe a new method for synthesizing FK-156, a peptide containing this compound, which has shown potential in stimulating the immune system. This synthesis approach simplifies the production of key intermediates, contributing to the development of immunostimulatory agents (Kołodziejczyk, Kołodziejczyk, & Stoev, 2009).
Enhancement of Host Resistance to Infections
Mine et al. (1983) investigated the protective effects of D-lactoyl-L-alanyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine (FK-156) in mice against various microbial infections. The study found that FK-156 significantly enhanced the defense of mice against systemic infections caused by extracellular and intracellular organisms (Mine, Yokota, Wakai, Fukada, Nishida, Goto, & Kuwahara, 1983).
Transpeptidase Activity Research
Pollock et al. (1974) conducted research on a transpeptidase activity in Escherichia coli involving the formation of a specific compound containing this compound. Their study focused on understanding the enzymatic processes in bacterial cell walls and how these processes are affected by various compounds (Pollock, Nguyen-Distèche, Ghuysen, Coyette, Linder, Salton, Kim, Perkins, & Reynolds, 1974).
Macrophage Activation in Antitumor Activity
Schultz and Altom (1986) explored the role of D-lactoyl-L-alanyl-gamma-D-glutamyl-(L)-meso-diaminopimelyl-(L)-glycine in activating macrophages and its implications in antitumor activity against lung carcinoma metastases. This study highlights the potential therapeutic applications of the compound in cancer treatment (Schultz & Altom, 1986).
Conformational Energy Calculations of Peptide Chains
Barnickel et al. (1979) conducted conformational energy calculations on peptides containing this compound. This research contributes to understanding the structural properties of these peptides and their potential interactions in biological systems (Barnickel, Labischinski, Bradaczek, Giesbrecht, 1979).
Propiedades
Número CAS |
76490-22-7 |
|---|---|
Fórmula molecular |
C20H33N5O11 |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
(2R,6R)-2-amino-6-[[4-carboxy-4-[[(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]propanoyl]amino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36)/t9-,10+,11+,12+,13?/m0/s1 |
Clave InChI |
RNZKYQHTFUFVSS-ZLUZDFLPSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(CCC(=O)N[C@H](CCC[C@H](C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
SMILES canónico |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
Sinónimos |
FK 156 FK 156, (D)(R)-isomer FK-156 Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


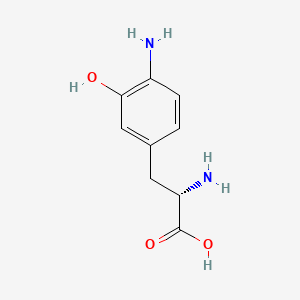
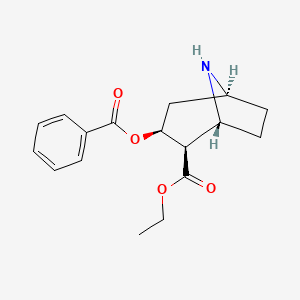
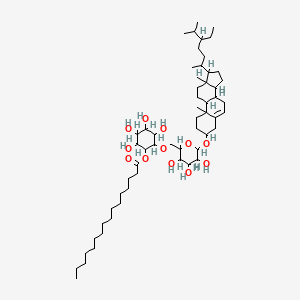
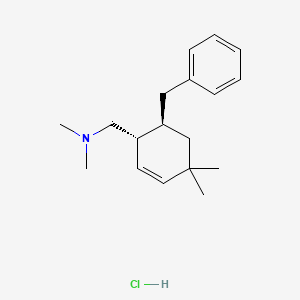
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)

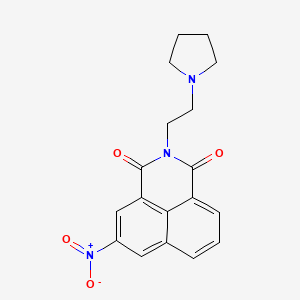
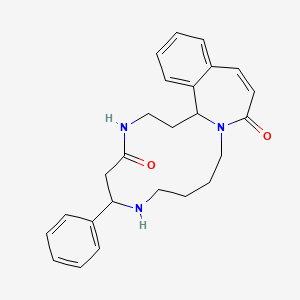
![4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine](/img/structure/B1195807.png)
![2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B1195808.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B1195809.png)
![(1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-propanol](/img/structure/B1195811.png)
